molecular formula C18H22FN7O2 B11709137 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11709137
M. Wt: 387.4 g/mol
InChI Key: LXNDPUVGNIMLPV-DEDYPNTBSA-N
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Description

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine typically involves the condensation of 2-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction is often carried out in ethanol at room temperature, yielding the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine is unique due to its triazine core and dual morpholine substitution, which confer distinct chemical properties and potential applications compared to its analogs. The presence of the fluorobenzylidene group further enhances its reactivity and interaction with biological targets.

Properties

Molecular Formula

C18H22FN7O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H22FN7O2/c19-15-4-2-1-3-14(15)13-20-24-16-21-17(25-5-9-27-10-6-25)23-18(22-16)26-7-11-28-12-8-26/h1-4,13H,5-12H2,(H,21,22,23,24)/b20-13+

InChI Key

LXNDPUVGNIMLPV-DEDYPNTBSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3F)N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3F)N4CCOCC4

Origin of Product

United States

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